Dibromomaleic acid
CAS No.: 608-37-7
Cat. No.: VC3777192
Molecular Formula: C4H2Br2O4
Molecular Weight: 273.86 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 608-37-7 |
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Molecular Formula | C4H2Br2O4 |
Molecular Weight | 273.86 g/mol |
IUPAC Name | (Z)-2,3-dibromobut-2-enedioic acid |
Standard InChI | InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1- |
Standard InChI Key | PMNMPRXRQYSFRP-UPHRSURJSA-N |
Isomeric SMILES | C(=C(\C(=O)O)/Br)(\C(=O)O)/Br |
SMILES | C(=C(C(=O)O)Br)(C(=O)O)Br |
Canonical SMILES | C(=C(C(=O)O)Br)(C(=O)O)Br |
Introduction
Chemical Properties and Structure
Basic Identification
Dibromomaleic acid, also known as (2Z)-2,3-dibromo-2-butenedioic acid, is an organic compound with the molecular formula C₄H₂Br₂O₄. It has a molecular weight of 273.86 g/mol and is assigned the CAS registry number 608-37-7 . The compound is characterized by a dicarboxylic acid structure with two bromine atoms attached to the double-bonded carbon atoms in a Z (cis) configuration .
Physical Properties
The physical properties of dibromomaleic acid are summarized in Table 1:
Structural Analysis
Dibromomaleic acid features a planar carbon backbone with two carboxylic acid groups and two bromine atoms. The bromine substituents significantly influence the electronic properties of the molecule, enhancing its electrophilicity and making it reactive toward nucleophiles. The double bond in the compound adopts a Z (cis) configuration, which impacts its reactivity and stereochemical properties in chemical reactions .
Synthesis Methods
Bromination of Maleic Acid
The most common method for synthesizing dibromomaleic acid involves the direct bromination of maleic acid. This reaction typically proceeds through the addition of bromine (Br₂) to maleic acid in an aqueous medium under controlled conditions .
The reaction can be represented as:
Maleic acid + Br₂ → Dibromomaleic acid
From Succinic Anhydride
An alternative synthetic route involves the bromination of succinic anhydride followed by oxidation. This multi-step process begins with the treatment of succinic anhydride with bromine at elevated temperatures (approximately 210°C) for several hours . The dibromo derivative formed is then further processed to yield dibromomaleic acid.
Synthesis via Dibromomaleic Anhydride
Dibromomaleic acid can also be obtained through the hydrolysis of dibromomaleic anhydride (CAS: 1122-12-9). The anhydride undergoes ring-opening hydrolysis in aqueous conditions to produce the dicarboxylic acid :
Dibromomaleic anhydride + H₂O → Dibromomaleic acid
Chemical Reactions and Reactivity
Substitution Reactions
Dibromomaleic acid readily undergoes nucleophilic substitution reactions due to the presence of electronegative bromine atoms, which increase the electrophilicity of the adjacent carbon atoms. Common nucleophiles that react with dibromomaleic acid include:
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Amines: Reaction with amines leads to the formation of dibromomaleimides through a ring-closing reaction pathway.
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Alcohols: Reaction with alcohols produces dibromomaleate esters via esterification of the carboxylic acid groups.
Reduction Reactions
Dibromomaleic acid can be reduced to form dibromosuccinic acid under appropriate conditions. This reduction involves the addition of hydrogen across the carbon-carbon double bond, resulting in the saturation of the alkene functionality .
Hydrolysis Reactions
Under acidic conditions, dibromomaleic acid can undergo dehydration to form dibromomaleic anhydride. Conversely, dibromomaleic anhydride can be hydrolyzed back to dibromomaleic acid in aqueous environments .
Reaction with Proteins
One of the significant aspects of dibromomaleic acid's reactivity is its ability to target disulfide bonds in proteins, particularly in antibodies. This property makes it valuable for bioconjugation applications and protein modification studies.
Biological Activity and Applications
Antibody Conjugation
Research indicates that dibromomaleic acid and its derivatives exhibit significant utility in antibody conjugation processes. These compounds can form stable covalent bonds with nucleophiles such as cysteine residues in proteins. The bromine substituents enhance electrophilicity, facilitating Michael addition reactions with thiol groups present in proteins.
Dibromomaleimides derived from dibromomaleic acid have been optimized for use in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). These compounds exhibit rapid hydrolysis and high reactivity, allowing for efficient conjugation with antibodies and achieving high drug-to-antibody ratios in significantly reduced time frames compared to traditional methods.
Table 2: Comparison of Conjugation Efficiency
Reagent Type | Time Required for Conjugation | Drug-to-Antibody Ratio (DAR) |
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Traditional Maleimides | 72 hours | Varies |
Dibromomaleimides | ~1 hour | Up to 4.1 |
Interaction with VISTA Protein
Dibromomaleic acid has shown specific interactions with V-domain Ig-containing suppressor of T-cell activation (VISTA), a negative regulator with broad-spectrum activities in immune responses. This interaction has potential applications in immunotherapy and transplantation research.
Antiproliferative Effects
Research indicates that dibromomaleic acid and its derivatives exhibit antiproliferative activity against various cancer cell lines. Studies have shown that structurally related compounds can inhibit the growth of liver cancer cells through mechanisms involving the activation of the unfolded protein response (UPR) and subsequent apoptosis.
Analytical Characterization Methods
Spectroscopic Analysis
Dibromomaleic acid can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide structural information about the compound .
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Mass Spectrometry: Useful for confirming the molecular weight and fragmentation pattern .
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Infrared (IR) Spectroscopy: Helps identify functional groups, particularly the carboxylic acid and C=C stretching vibrations .
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UV-Visible Spectroscopy: Provides information about electronic transitions in the molecule .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the purification and analysis of dibromomaleic acid, often in conjunction with mass spectrometry for enhanced detection and characterization .
Comparison with Related Compounds
Dibromomaleic Anhydride
Dibromomaleic anhydride (CAS: 1122-12-9) is closely related to dibromomaleic acid, differing in that the two carboxylic acid groups form an anhydride ring structure. The anhydride has a molecular formula of C₄Br₂O₃ and a molecular weight of 255.85 g/mol . Dibromomaleic anhydride serves as both a precursor and a derivative of dibromomaleic acid, with interconversion possible under appropriate reaction conditions.
Maleic Acid
As the parent compound, maleic acid lacks the bromine substituents present in dibromomaleic acid. This structural difference significantly influences reactivity, with dibromomaleic acid exhibiting enhanced electrophilicity due to the electron-withdrawing effect of the bromine atoms.
Dibromosuccinic Acid
Dibromosuccinic acid is the saturated analog of dibromomaleic acid, formed through the reduction of the carbon-carbon double bond. The absence of the double bond alters its chemical behavior and reactivity profile .
Dibromomaleimides
Dibromomaleimides are cyclic derivatives formed from the reaction of dibromomaleic acid with amines. These compounds feature a five-membered ring structure and are particularly valuable in bioconjugation applications due to their specific reactivity with thiol groups in proteins.
Industrial and Research Applications
Organic Synthesis
Dibromomaleic acid serves as a valuable reagent in organic synthesis, particularly for the preparation of various dibrominated compounds. Its unique reactivity profile makes it useful for introducing bromine functionalities into target molecules.
Bioconjugation
The compound's ability to react selectively with thiol groups in proteins has led to its application in bioconjugation strategies, especially in the development of antibody-drug conjugates for targeted therapy.
Surface Coating Technology
Recent applications include the use of dibromomaleic acid in manufacturing repellency coatings, lubrication coatings, and particle modification coatings . These applications leverage the compound's unique chemical properties to impart specific surface characteristics to materials.
Medicinal Chemistry
In medicinal chemistry research, dibromomaleic acid and its derivatives are being investigated for their potential antiproliferative effects against cancer cells and their ability to modulate protein function through selective chemical modification.
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